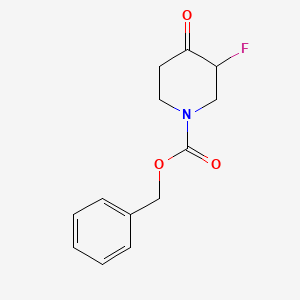

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Vue d'ensemble

Description

“Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate” is a synthetic compound . It belongs to the class of organofluorine compounds. The CAS Number of this compound is 845256-59-9 .

Molecular Structure Analysis

The molecular formula of “Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate” is C13H14FNO3 . The InChI Key is JECCYYOJLNSUHX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . .Applications De Recherche Scientifique

Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate

This study describes the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, which is an intermediate in creating a novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis involves a series of steps starting from 4-methylpyridinium, indicating the compound's relevance in medicinal chemistry and drug development (Chen Xin-zhi, 2011).

Enantioselective Benzylation of Methyl 4-oxo-3-piperidinecarboxylate with Cinchona Alkaloids Phase-Transfer Catalysts

This research focuses on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, yielding methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate (3c) using a phase-transfer catalyst. The method is significant for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).

Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate

This paper reports on the synthesis of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are important for pharmaceutical applications. The process involves reactions with L-selectride in anhydrous tetrahydrofuran (V. Boev et al., 2015).

Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives

This research involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, forming products relevant to chemical synthesis and possibly pharmacological applications (G. F. Vafina et al., 2003).

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate Synthesis

This paper discusses the synthesis of the title compound from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, relevant for its potential in creating new chemical entities (Juxian Wang et al., 2008).

A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine

This research demonstrates the asymmetric synthesis of a key intermediate for CP-690550, a potent protein kinase inhibitor, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (B. Hao et al., 2011).

Safety And Hazards

The compound has a GHS07 signal word, which indicates a warning . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECCYYOJLNSUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654971 | |

| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

CAS RN |

845256-59-9 | |

| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)